1,1-Diethylurea vs. 1,3-Diethylurea — Two Orders of Magnitude Lower Electrical Conductivity in Solution
In ionically undoped solutions, the electrical conductivity of 1,1-diethylurea differs from that of its symmetrical isomer 1,3-diethylurea by a factor of approximately 100 (two orders of magnitude) [1]. This divergence arises from the fundamentally distinct supramolecular architectures adopted by the two isomers: 1,3-diethylurea forms extended hydrogen-bonded polymeric chains capable of proton conduction upon thermal rupture of hydrogen bonds, whereas 1,1-diethylurea preferentially assembles into non-polar cyclic dimers that do not support comparable charge transport [1]. Complementary permittivity measurements on 0.04 mole fraction solutions in non-polar solvent further substantiate this structural divergence: 1,1-diethylurea exhibits a relative permittivity of approximately 3, compared to approximately 11 for 1,3-diethylurea under identical conditions [1].
| Evidence Dimension | Electrical conductivity in solution (ionically undoped) |
|---|---|
| Target Compound Data | Approximately 100-fold lower than 1,3-diethylurea |
| Comparator Or Baseline | 1,3-Diethylurea (symmetrical isomer) |
| Quantified Difference | Two orders of magnitude (~100×) difference |
| Conditions | Non-polar solvent; ionically undoped solutions; mole fraction 0.04 |
Why This Matters
For applications involving dielectric materials, electronic device fabrication, or any process where uncontrolled proton conduction or stray conductivity could compromise performance, the selection of 1,1-diethylurea over the 1,3-isomer is quantitatively justified by this two-order-of-magnitude conductivity differential.
- [1] T. Urbański, J. R. Cannon, T. A. Smith, et al. Structure of hydrogen bonded supramolecular self-assembles controlled by the structure of monomers: 1,1- and 1,3-diethylureas. Journal of Molecular Structure, 2004. View Source
